molecular formula C15H16N4O2 B12738589 3-Methyl-1-propyl-8-phenylxanthine CAS No. 129366-44-5

3-Methyl-1-propyl-8-phenylxanthine

Cat. No.: B12738589
CAS No.: 129366-44-5
M. Wt: 284.31 g/mol
InChI Key: VFLDSWMPDOYKJA-UHFFFAOYSA-N
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Description

3-Methyl-1-propyl-8-phenylxanthine is a xanthine derivative with the molecular formula C15H16N4O2 and a molecular weight of 284.31 g/mol Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-propyl-8-phenylxanthine typically involves the alkylation of xanthine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-propyl-8-phenylxanthine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-1-propyl-8-phenylxanthine primarily involves its role as an adenosine receptor antagonist . By blocking adenosine receptors, it can inhibit the effects of adenosine, leading to increased neurotransmitter release and stimulation of the central nervous system. This mechanism is similar to that of other xanthine derivatives like caffeine and theophylline.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant found in coffee and tea.

    Theophylline (1,3-dimethylxanthine): Used as a bronchodilator in the treatment of respiratory diseases.

    Theobromine (3,7-dimethylxanthine): Found in chocolate and known for its mild stimulant effects.

Uniqueness

3-Methyl-1-propyl-8-phenylxanthine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other xanthine derivatives

Properties

CAS No.

129366-44-5

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

3-methyl-8-phenyl-1-propyl-7H-purine-2,6-dione

InChI

InChI=1S/C15H16N4O2/c1-3-9-19-14(20)11-13(18(2)15(19)21)17-12(16-11)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,16,17)

InChI Key

VFLDSWMPDOYKJA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3=CC=CC=C3)N(C1=O)C

Origin of Product

United States

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